
5-(3-Fluorophenyl)oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)oxazol-2-amine is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 . It is an oxazole derivative, which is a class of compounds that have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazol-2-amine derivatives, including this compound, has been reported in the literature . One method involves a catalyst-free synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom, attached to a 3-fluorophenyl group .Chemical Reactions Analysis
Oxazole derivatives, including this compound, have been found to exhibit a wide range of biological activities, which are influenced by the substitution pattern on the oxazole ring . The specific chemical reactions that this compound undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Applications De Recherche Scientifique
Antimicrobial Activity
A key application of derivatives of 5-(3-Fluorophenyl)oxazol-2-amine is in antimicrobial activity. Compounds containing a similar structure have been found effective against bacterial and fungal infections. For instance, certain Schiff and Mannich bases bearing a dichloro-fluorophenyl moiety exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006). Moreover, novel thiadiazoles and triazoles derived from a structurally similar compound demonstrated in vitro antibacterial and antifungal effects (Dengale et al., 2019).
Antitumor Properties
Compounds related to this compound have shown potential in cancer treatment. A study on novel 2-(4-aminophenyl)benzothiazoles, structurally akin to this compound, revealed selective, potent antitumor properties in vitro and in vivo (Bradshaw et al., 2002).
Fluorescent Properties
Oxazol-5-one fluorophores, which are structurally related to this compound, exhibit unique fluorescent properties. These compounds, such as thiophenyl group-containing oxazol-5-ones, show potential in applications requiring fluorescence, with emission maxima varying with solvent polarity (Urut et al., 2018).
Synthesis of Novel Compounds
The structure of this compound lends itself to the synthesis of a variety of novel compounds. For example, the BF3-catalyzed reaction of related α-diazoacetophenones with chloroacetonitrile resulted in the formation of 5-aryl-2-chloromethyloxazoles, leading to further development of secondary and tertiary amines (Ibata & Isogami, 1989).
Inhibitory Activities Against Inflammation
Derivatives of this compound have been evaluated for their potential as inhibitors of enzymes like 5-lipoxygenase, which play a role in inflammatory diseases such as asthma and rheumatoid arthritis (Suh et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into oxazol-2-amine derivatives, including 5-(3-Fluorophenyl)oxazol-2-amine, is ongoing. One study identified novel FLT3 inhibitors and investigated 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potential treatment for AML . This suggests that this compound and similar compounds may have potential therapeutic applications in the future.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGFXTMBULKBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

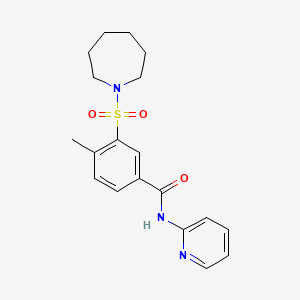
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)

![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

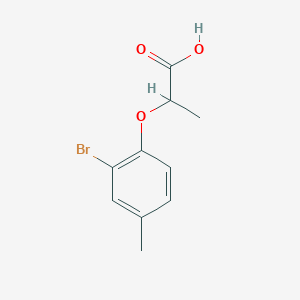
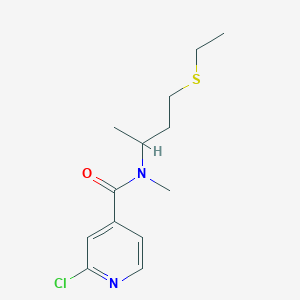
![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
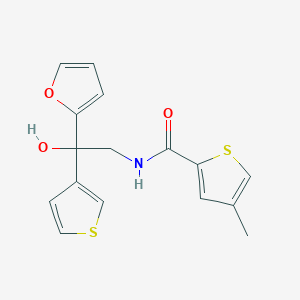
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
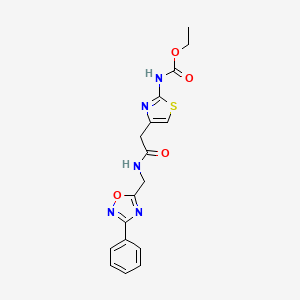
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)